molecular formula C11H18ClNO2 B1478529 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one CAS No. 2098004-95-4

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one

Cat. No.: B1478529
CAS No.: 2098004-95-4
M. Wt: 231.72 g/mol
InChI Key: MCLPJPNQTQGRFG-UHFFFAOYSA-N
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Description

2-Chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one (CAS 2098004-95-4) is a synthetic organic compound with a molecular formula of C11H18ClNO2 and a molecular weight of 231.72 g/mol . This compound is characterized by an isoindoline core structure functionalized with a hydroxymethyl group and a chloroacetyl group, making it a valuable intermediate in organic and medicinal chemistry research . Its structural features, including a calculated topological polar surface area of 40.5 Ų and properties such as a predicted density of 1.234 g/cm³ and a predicted boiling point of 382.5 °C, suggest potential for applications in the development of pharmacologically active molecules . The presence of the α-chloroketone group is a key reactive handle, allowing for further derivatization through nucleophilic substitution reactions, which is a common strategy in drug discovery for creating compound libraries . This product is intended for research purposes as a building block in chemical synthesis and is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9-3-1-2-4-11(9,7-13)8-14/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLPJPNQTQGRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)C(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-Chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one is a complex organic compound notable for its unique structure, which includes a chlorinated ethanone backbone and an isoindoline moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one is C12H20ClNOC_{12}H_{20}ClNO, with a molecular weight of approximately 245.74 g/mol. Its structure features a hydroxymethyl group that can participate in biochemical interactions, making it a candidate for further biological studies.

Structural Representation

PropertyValue
Molecular FormulaC12H20ClNO
Molecular Weight245.74 g/mol
CAS Number2097957-91-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The isoindoline moiety can bind to active sites on enzymes, potentially inhibiting their activity. Additionally, the chlorinated backbone may modulate receptor functions, leading to diverse biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : Interaction with enzyme active sites.
  • Receptor Modulation : Binding to receptor proteins influencing their activity.

Biological Activity Studies

Research into the biological activity of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one has indicated several potential therapeutic applications:

Antimicrobial Activity

Studies have suggested that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorinated group may enhance this activity by affecting bacterial cell wall synthesis or function.

Anticancer Properties

Preliminary investigations into related compounds have shown promise in anticancer applications. The ability of the compound to inhibit specific enzymes involved in cancer cell proliferation could be explored further.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Functional Implications References
2-Chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one (Target) Not explicitly provided ~265–285 (est.) Octahydroisoindole; 3a-hydroxymethyl; chloroacetyl Enhanced rigidity; H-bonding capability
2-Chloro-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one C10H10ClNO 195.65 Dihydroisoindole; chloroacetyl Reduced saturation; higher reactivity
2-Amino-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one hydrochloride C10H13ClN2O 212.68 Dihydroisoindole; aminoacetyl; hydrochloride salt Protonated amine; improved solubility
2-Chloro-1-(2-methylindolin-1-yl)ethanone C12H12ClNO 221.68 Indoline; 2-methyl; chloroacetyl Increased lipophilicity; steric hindrance
2-Chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethan-1-one C16H10Cl3NO 338.62 Indole; 2,4-dichlorophenyl; chloroacetyl Enhanced lipophilicity; potential bioactivity
2-Chloro-1-[1-(2-methoxyethyl)-2-methylindol-3-yl]ethanone C15H16ClNO2 285.74 Indole; 2-methyl; 2-methoxyethyl; chloroacetyl Polar side chain; altered pharmacokinetics

Structural and Functional Analysis:

Core Saturation :

  • The target compound’s octahydro-2H-isoindole core provides full saturation, conferring conformational rigidity and reduced susceptibility to oxidation compared to dihydroisoindole (e.g., ) or aromatic indole analogs (e.g., ). This rigidity may improve metabolic stability in biological systems.

Substituent Effects: The 3a-hydroxymethyl group distinguishes the target from non-hydroxylated analogs (e.g., ). In contrast, chloro or methyl substituents (e.g., ) prioritize lipophilicity, favoring membrane permeability.

Reactivity of Chloroacetyl Group :

  • The chloroethyl ketone moiety is a reactive electrophile common to all listed compounds, enabling nucleophilic substitution reactions (e.g., with thiols or amines). However, steric and electronic effects from substituents modulate reactivity. For instance, bulky groups like the 2,4-dichlorophenyl in may hinder nucleophilic attack, whereas the target’s hydroxymethyl group could stabilize transition states via H-bonding.

Biological and Synthetic Applications :

  • Indole-based analogs (e.g., ) are frequently explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems and halogen substituents. The target’s bicyclic structure may instead favor selectivity for enzymes with deep binding pockets (e.g., proteases).
  • Hydrochloride salts (e.g., ) improve solubility for in vitro assays, while methoxyethyl chains (e.g., ) extend half-life in vivo by reducing metabolic clearance.

Research Findings:

  • Synthetic Routes : Chloroacetylation of isoindole/indole derivatives often employs Friedel-Crafts acylation or nucleophilic substitution, as seen in the synthesis of 2-chloro-1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one . The target’s hydroxymethyl group likely requires protective-group strategies during synthesis.
  • Pharmacological Potential: Indol-3-yl ethanones (e.g., ) exhibit antitumor activity via alkylation of DNA or protein targets. The target’s hydroxymethyl group could mitigate off-target toxicity by directing interactions to specific residues.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one generally involves:

  • Construction or functionalization of the isoindoline core.
  • Introduction of the hydroxymethyl substituent at the 3a-position on the octahydroisoindoline ring.
  • Acylation with a chloroacetyl group to introduce the 2-chloro-ethan-1-one moiety.

These steps may be carried out sequentially or in a convergent manner depending on the starting materials and reagents.

Preparation of Hydroxy-Substituted Isoindolinones

A key intermediate in the synthesis is 5-hydroxy-2,3-dihydro-isoindol-1-one or closely related hydroxyisoindolinones, which can be prepared by demethylation of methoxy precursors or reduction of phthalimides:

Yield Reaction Conditions Experimental Operation
79% Boron tribromide (BBr3) demethylation of 5-methoxy-2,3-dihydro-isoindol-1-one in dichloromethane at 0°C to room temperature for 3 hours, followed by quenching with methanol and heating in water at 60°C for 1 hour Reaction mixture filtered to isolate 5-hydroxy-2,3-dihydro-isoindol-1-one as solid
72% Similar BBr3 demethylation at -78°C to room temperature over 16 hours, quenched with methanol at -78°C, followed by chromatography purification Off-white solid isolated

These hydroxyisoindolinones serve as nucleophilic sites for further alkylation or acylation.

Alkylation to Introduce Chloroalkyl Side Chains

Alkylation of hydroxyisoindolinones with chloroalkyl halides under basic conditions is a common method to install chloro-substituted side chains:

Yield Reaction Conditions Experimental Operation
100% Potassium carbonate and potassium iodide in acetonitrile, reflux for 18 hours with 1-bromo-3-chloropropane Crystallization from acetonitrile/water to obtain 5-(3-chloropropoxy)-2,3-dihydro-isoindol-1-one
98% Same as above but with 1-bromo-4-chlorobutane Crystallization to obtain 5-(4-chlorobutoxy)-2,3-dihydro-isoindol-1-one

This method can be adapted to introduce the 2-chloro-1-ethanone side chain by using appropriate chloroacetyl halide reagents.

Acylation with Chloroacetyl Chloride or Related Reagents

The introduction of the 2-chloro-ethan-1-one group is typically achieved by acylation of the isoindoline nitrogen or hydroxyl group using chloroacetyl chloride or similar reagents in the presence of bases or catalysts such as DMAP:

Yield Reaction Conditions Experimental Operation
90.9% Di-tert-butyl dicarbonate and DMAP in 1,2-dichloroethane at 60°C for 30 minutes (for carbamate protection, a related step) Workup with EtOAc and water, drying and concentration to yield tert-butyl protected intermediates

Though this example relates to carbamate formation, similar acylation conditions apply for chloroacetylation.

Use of Bases and Solvents

Common bases and solvents used in these preparations include:

  • Potassium carbonate or cesium carbonate as bases for alkylation/acylation.
  • Dimethylformamide (DMF) or acetonitrile as polar aprotic solvents.
  • Reflux or mild heating (20–65°C) to promote reaction completion.

Example:

Yield Reaction Conditions Experimental Operation
74.7% Potassium carbonate in DMF at 20°C overnight with (E)-(2-(bromomethyl)-3-fluoroallyl) carbamic acid tert-butyl ester Extraction and purification by preparative TLC

Reduction and Functional Group Transformations

Reduction of hydroxyphthalimide derivatives with zinc in acetic acid under reflux can yield hydroxyisoindolinones, which are key intermediates:

Yield Reaction Conditions Experimental Operation
Not specified Zinc dust added to 5-hydroxyphthalimide in acetic acid, reflux for 40 minutes Hot filtration and concentration followed by chromatography purification

Summary Table of Key Preparation Steps

Step Starting Material Reagents/Conditions Yield (%) Notes
Demethylation 5-Methoxy-2,3-dihydro-isoindol-1-one Boron tribromide in DCM, 0°C to RT 72–79 Hydroxyisoindolinone intermediate
Alkylation 5-Hydroxy-2,3-dihydro-isoindol-1-one K2CO3, KI, acetonitrile, reflux, chloroalkyl bromides 98–100 Introduction of chloroalkyl side chains
Acylation Hydroxyisoindolinone derivatives Chloroacetyl chloride or carbamate reagents, DMAP, DCE, 60°C ~90 Installation of chloroacetyl group or protection
Reduction 5-Hydroxyphthalimide Zinc dust, AcOH, reflux Not specified Formation of hydroxyisoindolinone

Research Findings and Considerations

  • The use of boron tribromide for demethylation is effective and yields high purity hydroxyisoindolinones, which are crucial intermediates.
  • Alkylation under basic conditions with potassium carbonate and potassium iodide in acetonitrile provides excellent yields and clean products.
  • Acylation reactions require careful control of temperature and stoichiometry to avoid overreaction or side products.
  • Purification methods include crystallization, column chromatography, and preparative thin-layer chromatography to achieve high purity.
  • Reaction times range from 30 minutes (acylation) to overnight (alkylation), with temperatures from 0°C to reflux depending on the step.
  • The overall synthetic route is modular and allows for variation in substituents on the isoindoline core.

Q & A

Q. What statistical methods are optimal for analyzing contradictions in pharmacokinetic (PK) data across species?

  • Methodology : Apply allometric scaling (e.g., W⁰.⁷⁵) to extrapolate rodent PK to humans. Use mixed-effects modeling (NONMEM) to account for interspecies variability. Bootstrap resampling identifies confidence intervals for parameters like clearance (CL) and volume of distribution (Vd) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one

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